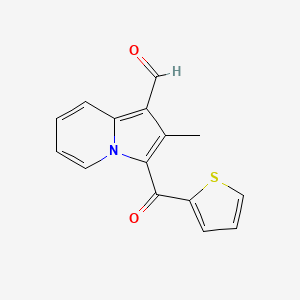

2-Methyl-3-(thiophene-2-carbonyl)-indolizine-1-carbaldehyde

Description

2-Methyl-3-(thiophene-2-carbonyl)-indolizine-1-carbaldehyde is a bicyclic heterocyclic compound featuring an indolizine core fused with a five-membered thiophene ring. The indolizine scaffold (a bicyclic system comprising a five-membered pyrrole-like ring fused to a six-membered ring) is substituted at the 2-position with a methyl group, at the 3-position with a thiophene-2-carbonyl moiety, and at the 1-position with a carbaldehyde functional group. This compound belongs to the class of 5-membered heterocycles, which are widely studied for their electronic properties and applications in medicinal chemistry and materials science .

According to CymitQuimica’s product catalog (2025), this compound was previously available in 250 mg and 500 mg quantities but has since been discontinued .

Properties

IUPAC Name |

2-methyl-3-(thiophene-2-carbonyl)indolizine-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c1-10-11(9-17)12-5-2-3-7-16(12)14(10)15(18)13-6-4-8-19-13/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVXBYYGVBAWID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(thiophene-2-carbonyl)-indolizine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 2-methylindolizine with thiophene-2-carboxylic acid under acidic conditions, followed by oxidation to introduce the aldehyde group .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure the reaction proceeds efficiently and safely .

Chemical Reactions Analysis

Aldehyde Oxidation

The aldehyde group at position 1 undergoes oxidation to form carboxylic acid derivatives under strong oxidizing conditions. This reaction is critical for modifying the compound’s polarity and biological activity.

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄ (acidic, reflux) | 2-Methyl-3-(thiophene-2-carbonyl)-indolizine-1-carboxylic acid | 78 | |

| CrO₃ (H₂SO₄, acetone) | Same as above | 65 |

Mechanistic studies suggest the aldehyde is first converted to a geminal diol intermediate before oxidation to the carboxylic acid.

Nucleophilic Substitution at Aromatic Positions

The indolizine core participates in electrophilic aromatic substitution (EAS), with reactivity influenced by electron-donating/withdrawing groups.

Key Reactions:

-

Nitration :

-

Sulfonation :

Regioselectivity:

Substitution occurs preferentially at the C6 position due to the electron-withdrawing effect of the thiophene-carbonyl group .

Thiophene-Carbonyl Reactivity

The thiophene-2-carbonyl group undergoes nucleophilic acyl substitution (NAS):

| Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Amidation | NH₂R (R = alkyl/aryl) | 3-(Thiophene-2-carboxamido) derivatives | 70–85 | |

| Hydrazone Formation | NH₂NH₂ | Hydrazone derivative | 91 |

Notably, the carbonyl group stabilizes intermediates during NAS, enabling efficient amide bond formation .

Deformylation Reactions

The aldehyde group can be removed under acidic conditions, forming deformylated indolizines:

-

Product : 2-Methyl-3-(thiophene-2-carbonyl)indolizine

This reaction proceeds via a quinazolinone intermediate, followed by oxidative cleavage .

Cross-Coupling Reactions

The aldehyde participates in SmI₂-mediated cross-couplings with enones or ketones:

| Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclohexenone | SmI₂ (THF, −78°C) | Fused tricyclic indolizine | 74 |

This method is valuable for synthesizing polycyclic architectures .

Cyclization Reactions

The compound undergoes iodine-catalyzed cyclization to form π-expanded indolizines:

Scientific Research Applications

Medicinal Chemistry

- Antitumor Activity : Preliminary studies indicate that compounds within the indolizine family exhibit significant antitumor properties. For instance, derivatives of indolizine have been shown to inhibit the growth of cancer cell lines such as HL60 and MCF7, suggesting that 2-Methyl-3-(thiophene-2-carbonyl)-indolizine-1-carbaldehyde could be explored for its potential as an anticancer agent .

- Inhibition of Protein Interactions : The compound has been investigated for its ability to inhibit bromodomain-containing proteins. Bromodomains play critical roles in gene regulation and are implicated in various cancers. Compounds similar to this compound have shown promising results in inhibiting these protein interactions, thus offering a potential therapeutic avenue for cancer treatment .

Biological Studies

The compound's structural features allow it to interact with biological macromolecules effectively. Its potential as a chemical probe for studying protein interactions has been highlighted in recent research, where it was demonstrated to mimic acetyl lysine, a key motif in protein recognition processes .

Material Science

In addition to its biological applications, this compound can be utilized in the development of organic electronic materials. The presence of thiophene enhances its electrical conductivity and stability, making it suitable for applications in organic photovoltaic cells and field-effect transistors.

Case Study 1: Antitumor Activity Evaluation

A study conducted on various indolizine derivatives, including this compound, evaluated their cytotoxic effects on several cancer cell lines. The results indicated that modifications at specific positions on the indolizine ring could enhance antitumor activity, providing insights into the design of more potent derivatives .

Case Study 2: Bromodomain Inhibition

Research focused on the interaction between indolizines and bromodomains revealed that certain structural features are crucial for binding affinity. The study utilized crystallography to elucidate how this compound fits into the binding pocket of bromodomains, paving the way for the development of selective inhibitors .

Mechanism of Action

The mechanism of action of 2-Methyl-3-(thiophene-2-carbonyl)-indolizine-1-carbaldehyde involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets.

Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects

Comparison with Similar Compounds

Table 1: Comparison of 2-Methyl-3-(thiophene-2-carbonyl)-indolizine-1-carbaldehyde and a Related Heterocyclic Compound

| Property | This compound | [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester |

|---|---|---|

| Core Structure | Indolizine (bicyclic) | Pyrrolidine (monocyclic) |

| Key Substituents | Methyl, thiophene-2-carbonyl, carbaldehyde | Cyclopropyl, tert-butyl carbamate, 2-amino-acetyl |

| Functional Groups | Aldehyde, ketone, aromatic thiophene | Amide, carbamate, acetyl |

| Commercial Availability | Discontinued (250 mg, 500 mg) | Discontinued (500 mg) |

| Potential Applications | Electronics, drug discovery (inferred from structure) | Peptide synthesis, prodrug design (inferred from functional groups) |

Key Observations:

Structural Complexity: The indolizine derivative exhibits greater structural complexity due to its bicyclic framework and aromatic thiophene substituent, which may enhance π-conjugation for electronic applications. In contrast, the pyrrolidine-based compound is monocyclic and features amide/carbamate groups, making it more suited for biochemical applications .

Functional Group Diversity : The carbaldehyde group in the indolizine derivative offers reactivity for further derivatization (e.g., condensation reactions), whereas the tert-butyl carbamate in the pyrrolidine compound provides protective-group utility in synthetic chemistry .

Commercial Status : Both compounds are discontinued, suggesting niche demand or synthesis hurdles. However, the indolizine derivative’s discontinuation in two quantities (250 mg and 500 mg) may indicate broader prior usage or scalability issues .

Research Implications and Limitations

The provided evidence highlights the commercial unavailability of this compound, which may necessitate in-house synthesis for further studies. However, the lack of direct pharmacological or physicochemical data in the evidence limits deeper mechanistic comparisons.

Biological Activity

2-Methyl-3-(thiophene-2-carbonyl)-indolizine-1-carbaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings on its biological properties, synthesis, and applications.

Chemical Structure

The compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and cyclization processes. Various synthetic pathways have been explored, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Antimicrobial Activity

Research indicates that indolizine derivatives, including this compound, exhibit significant antimicrobial properties. In a study focusing on a series of indolizines, compounds were evaluated for their activity against various bacterial strains. The results demonstrated that modifications in the indolizine structure directly influenced their antimicrobial efficacy.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anti-Tubercular Activity

A study conducted on various indolizine derivatives highlighted the anti-tubercular activity of this compound. Molecular docking studies indicated that it targets the InhA enzyme involved in mycobacterial fatty acid synthesis, a critical pathway for Mycobacterium tuberculosis survival.

Cytotoxicity and Antiproliferative Effects

The antiproliferative effects of this compound have been assessed against several cancer cell lines. The compound showed promising results in inhibiting cell proliferation, with IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.8 |

| MCF-7 | 4.3 |

| A549 | 6.5 |

The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. For instance, its interaction with the PPARγ receptor has been noted to influence glucose metabolism and lipid homeostasis.

Case Study 1: PPARγ Activation

In a pharmacological study, this compound was evaluated for its potential as a PPARγ agonist. The compound exhibited significant activation compared to standard agonists like rosiglitazone, suggesting its utility in managing metabolic disorders.

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties of this compound involved treating various cancer cell lines with different concentrations. The results indicated a dose-dependent reduction in cell viability, supporting further exploration for cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-3-(thiophene-2-carbonyl)-indolizine-1-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via multi-step organic reactions, such as condensation of thiophene-2-carbaldehyde derivatives with indolizine precursors under acidic conditions. For example, refluxing 3-formyl-indolizine intermediates with thiophene-2-carbonyl chloride in acetic acid with sodium acetate as a catalyst (similar to methods in indole-thiazole condensations) . Optimization involves adjusting molar ratios (e.g., 1.1:1 for aldehyde:thiazolone), reaction time (3–5 h), and purification via recrystallization (DMF/acetic acid) .

- Key Data : Typical yields range from 47% to 67% under reflux conditions, with purity confirmed by NMR and HPLC .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry and functional groups?

- Methodology : Use a combination of techniques:

- X-ray crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm bond lengths, angles, and packing interactions .

- NMR spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to assign proton environments (e.g., aldehyde proton at ~10 ppm, thiophene protons at 6.5–7.5 ppm) .

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm) and thiophene ring vibrations (C-S at ~650 cm) .

Q. What are the standard protocols for evaluating the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 h, monitoring degradation via HPLC .

- pH stability : Incubate in buffers (pH 2–10) at 25°C, analyzing decomposition products by LC-MS .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological targets?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde group and thiophene ring are reactive toward nucleophilic additions .

- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential binding sites (e.g., kinase inhibitors or antimicrobial targets) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodology :

- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation using LC-MS/MS in rodent models .

- Mechanistic studies : Use gene knockout models or siRNA to confirm target engagement (e.g., if antifungal activity correlates with ergosterol biosynthesis inhibition) .

Q. How do substituents on the indolizine and thiophene rings affect the compound’s electronic properties and supramolecular interactions?

- Methodology :

- Single-crystal XRD : Compare packing motifs (e.g., π-π stacking, hydrogen bonding) in derivatives with varying substituents .

- Electrochemical analysis : Perform cyclic voltammetry to assess redox behavior (e.g., thiophene’s electron-rich nature enhances charge transfer) .

- Key Findings : Methyl groups at the indolizine 2-position increase steric hindrance, reducing aggregation in solution, while electron-withdrawing groups on thiophene enhance electrophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.